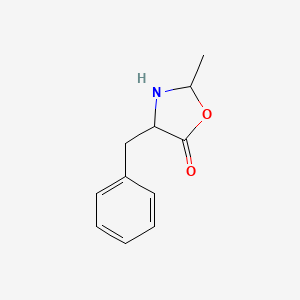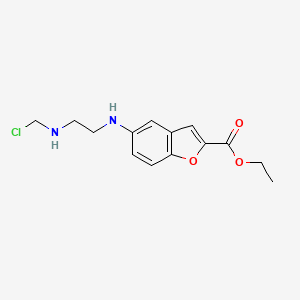
4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a phenylpyrazolidinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one typically involves multi-step organic reactions
Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Methoxy Group Introduction: The methoxy group is usually introduced through a methylation reaction using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Phenylpyrazolidinylidene Moiety Addition: The final step involves the formation of the phenylpyrazolidinylidene moiety, which can be achieved through a condensation reaction between a hydrazine derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the phenylpyrazolidinylidene moiety, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the benzofuran core, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the phenylpyrazolidinylidene moiety.
科学研究应用
Chemistry
In chemistry, 4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be developed as drug candidates. Its structural features might enable it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
4-Methoxy-1-benzofuran-6(5H)-one: Lacks the phenylpyrazolidinylidene moiety, making it less complex.
5-Phenylpyrazolidin-3-ylidene derivatives: These compounds share the phenylpyrazolidinylidene moiety but differ in other structural aspects.
Uniqueness
4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one is unique due to the combination of its benzofuran core, methoxy group, and phenylpyrazolidinylidene moiety. This combination imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
属性
CAS 编号 |
61340-38-3 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
4-methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,13,19,21H,9H2,1H3 |
InChI 键 |
JKTNQENPSKGKNG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C3=NNC(C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)



![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)


![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)
